molecular formula C19H15N5O B12589990 N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide

N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide

Cat. No.: B12589990
M. Wt: 329.4 g/mol
InChI Key: OLTIRFNVRJZXCE-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide is a complex organic compound that features a quinoline and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline and indole intermediates, followed by their coupling through a hydrazone formation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide
  • N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxylate
  • N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxylamide

Uniqueness

This compound stands out due to its unique structural features that combine both quinoline and indole moieties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in various research fields.

Properties

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-1-quinolin-3-ylindole-3-carboxamide

InChI

InChI=1S/C19H15N5O/c20-23-12-22-19(25)16-11-24(18-8-4-2-6-15(16)18)14-9-13-5-1-3-7-17(13)21-10-14/h1-12H,20H2,(H,22,23,25)

InChI Key

OLTIRFNVRJZXCE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)N3C=C(C4=CC=CC=C43)C(=O)N/C=N/N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)N3C=C(C4=CC=CC=C43)C(=O)NC=NN

Origin of Product

United States

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